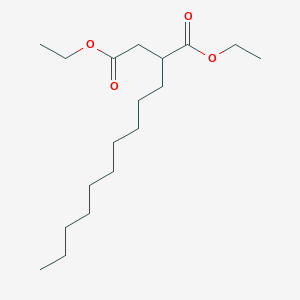![molecular formula C4H3F3N2S B14318224 1-[(Trifluoromethyl)sulfanyl]-1H-imidazole CAS No. 112463-42-0](/img/structure/B14318224.png)
1-[(Trifluoromethyl)sulfanyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Trifluoromethyl)sulfanyl]-1H-imidazole is a compound that features a trifluoromethyl group attached to a sulfanyl group, which is further connected to an imidazole ring.
Métodos De Preparación
The synthesis of 1-[(Trifluoromethyl)sulfanyl]-1H-imidazole can be achieved through several routes. One common method involves the reaction of imidazole with trifluoromethylthiolating agents under controlled conditions. For instance, the reaction can be carried out using trifluoromethylthiolating reagents like trifluoromethylthiol sulfonates in the presence of a base . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1-[(Trifluoromethyl)sulfanyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include the use of bases, acids, and various solvents to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
1-[(Trifluoromethyl)sulfanyl]-1H-imidazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(Trifluoromethyl)sulfanyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group enhances the compound’s ability to bind to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1-[(Trifluoromethyl)sulfanyl]-1H-imidazole can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific combination of the trifluoromethylsulfanyl group with the imidazole ring, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Propiedades
Número CAS |
112463-42-0 |
|---|---|
Fórmula molecular |
C4H3F3N2S |
Peso molecular |
168.14 g/mol |
Nombre IUPAC |
1-(trifluoromethylsulfanyl)imidazole |
InChI |
InChI=1S/C4H3F3N2S/c5-4(6,7)10-9-2-1-8-3-9/h1-3H |
Clave InChI |
IPVAKUZNGZCLSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


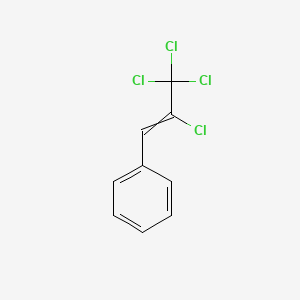

![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
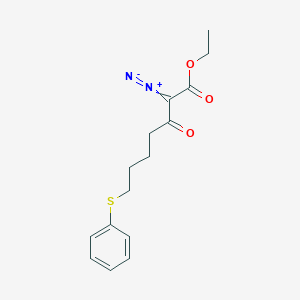
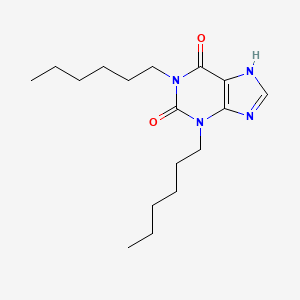
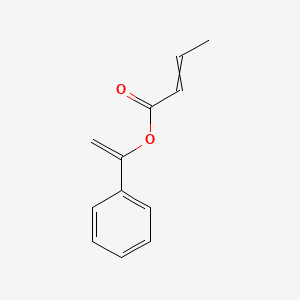
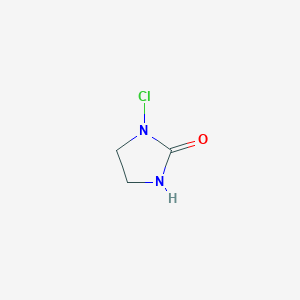
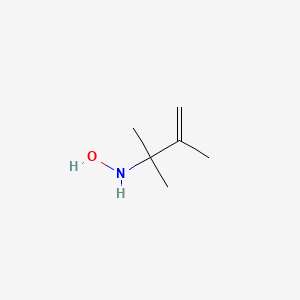
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)
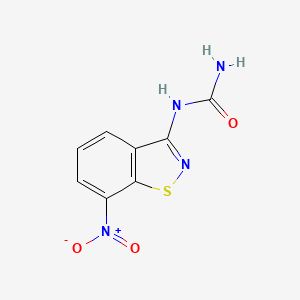
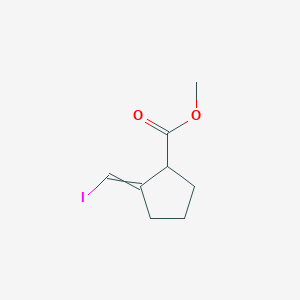
![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)

